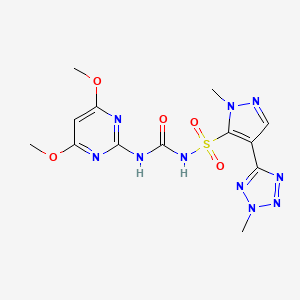
Azimsulfuron
Übersicht
Beschreibung
. Es ist bekannt für seine hohe Selektivität und Wirksamkeit in der Unkrautbekämpfung und ist daher ein wertvolles Werkzeug in der landwirtschaftlichen Praxis.
Wissenschaftliche Forschungsanwendungen
Azimsulfuron has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Azimsulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) in plants and microorganisms . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids .
Mode of Action
This compound inhibits the activity of ALS, leading to the cessation of cell division and subsequent growth processes in plants . This inhibition disrupts the normal metabolic processes within the plant, leading to its death . The herbicide is absorbed mainly through the foliage of plants and is translocated in the xylem and phloem .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant . This deficiency halts cell division and growth, ultimately leading to the death of the plant .
Pharmacokinetics
This compound is highly soluble in water and semi-volatile . Based on its physico-chemical properties, it appears to have potential for leaching to groundwater .
Result of Action
The primary result of this compound’s action is the death of the targeted plants due to the disruption of essential metabolic processes . On a molecular level, the inhibition of ALS leads to a deficiency of branched-chain amino acids, disrupting cell division and growth . On a cellular level, this results in the cessation of growth and chlorosis, followed by reddish coloration, then necrosis .
Action Environment
This compound is widely used in the weed control of rice fields . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and moisture levels . Microbial degradation and chemical hydrolysis are considered the main mechanisms of this compound transformation in soil and water . Photolysis may also be an alternative degradation pathway . The herbicide’s impact on the soil microbial community has also been studied, with results indicating that this compound treatment can cause changes in the bacterial community structure .
Biochemische Analyse
Biochemical Properties
Azimsulfuron interacts with various enzymes and proteins in the soil microbial community . It is easily biodegraded both in microcosms and in batch tests, with the formation of an intermediate identified as 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide .
Cellular Effects
This compound has been shown to affect the structure of the bacterial soil community, as detectable by denaturant gradient gel electrophoresis (DGGE) analyses . It also influences the population of soil microbes, including bacteria, fungi, actinomycetes, diazotrophs, phosphate-solubilizing bacteria, and Pseudomonas .
Molecular Mechanism
The mechanism of action of this compound is based on the inhibition of acetolactate synthase, the key enzyme involved in branched-chain amino acid biosynthesis in plants and microorganisms .
Temporal Effects in Laboratory Settings
This compound’s effects on soil microbial activity and grain yield of rice have been studied over time in laboratory settings . It has been found to be stable and effective in controlling weeds in wet direct sown rice .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis, where it inhibits the key enzyme, acetolactate synthase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Azimsulfuron beinhaltet die Reaktion von 4,6-Dimethoxypyrimidin-2-amin mit 2-Methyl-4-(2-Methyl-2H-tetrazol-5-yl)-2H-pyrazol-3-sulfonylchlorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, allerdings im größeren Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist üblich, um die gewünschte Qualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
Azimsulfuron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylharnstoffgruppe modifizieren.
Substitution: Substitutionsreaktionen können an den Pyrimidin- oder Pyrazolringen auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Metaboliten, die im Vergleich zur Muttersubstanz weniger aktiv oder inaktiv sind. Diese Metaboliten entstehen häufig durch Prozesse wie O-Demethylierung und Sulfonylharnstoff-Spaltung .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine herbiziden Wirkungen durch Hemmung des Enzyms Acetolactat-Synthase (ALS), das für die Biosynthese von verzweigtkettigen Aminosäuren wie Valin, Leucin und Isoleucin entscheidend ist . Diese Hemmung führt zum Stillstand der Zellteilung und des Wachstums bei empfindlichen Pflanzenarten. Die Verbindung wird hauptsächlich über die Blätter aufgenommen und über das Xylem und Phloem transloziert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bensulfuron-methyl: Ein weiteres Sulfonylharnstoff-Herbizid, das im Reisanbau eingesetzt wird.
Chlorimuron-ethyl: Ein Sulfonylharnstoff-Herbizid, das zur Breitblattkontrolle in verschiedenen Kulturen eingesetzt wird.
Metsulfuron-methyl: Ein Sulfonylharnstoff-Herbizid, das in Getreide und Weiden eingesetzt wird.
Einzigartigkeit
Azimsulfuron ist einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit bei der Bekämpfung eines breiten Spektrums an Unkräutern bei niedrigen Applikationsraten. Sein schneller Abbau in Reispflanzen im Vergleich zu Unkräutern trägt zu seiner Selektivität und Sicherheit für die Kulturpflanze bei .
Eigenschaften
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPNPYYQAIOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041614 | |
| Record name | Azimsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1050 mg/L @ 20 °C (exp) | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120162-55-2 | |
| Record name | Azimsulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azimsulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azimsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIMSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of Azimsulfuron?
A1: this compound is a selective herbicide that belongs to the sulfonylurea family. It acts by inhibiting the enzyme acetolactate synthase (ALS) [, , ], also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in susceptible plants [].
Q2: How does this compound's inhibition of ALS affect susceptible plants?
A2: Inhibition of ALS by this compound leads to the depletion of BCAAs []. This depletion disrupts protein synthesis, ultimately leading to the cessation of cell division and growth in susceptible plants [, ].
Q3: What makes this compound selective for certain plants over others?
A3: this compound exhibits selectivity, effectively controlling weeds while remaining safe for rice plants [, , ]. This selectivity primarily stems from the rapid detoxification of this compound in rice plants, mainly through O-demethylation of the pyrimidine ring []. In contrast, susceptible weeds metabolize the compound slowly, leading to its accumulation and herbicidal activity [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H15N7O3S. Its molecular weight is 349.38 g/mol.
Q5: How does the formulation of this compound affect its stability and efficacy?
A5: The stability and efficacy of this compound can be influenced by factors such as storage conditions, formulation type, and the presence of other chemicals []. Jumbo granule formulations of this compound with molinate, incorporating KCl as a water-soluble carrier and paraffin oil as a solvent, have shown improved floating and spreading characteristics in paddy fields []. The addition of N-methyl acrylate and modifications to the formulation process were found to enhance the storage stability of this compound jumbo granules [].
Q6: How do environmental factors influence the efficacy of this compound?
A7: Environmental factors like temperature, soil type, and water management practices can affect the persistence and efficacy of this compound [, , , ]. For example, its degradation in soil is faster under aerobic conditions compared to flooded anaerobic conditions []. Water management practices, particularly the duration of flooding after herbicide application, also play a crucial role in its effectiveness []. Deeper placement of this compound granules in the soil can contribute to more effective control of weeds like water chestnut [].
Q7: Is there evidence of weed resistance to this compound?
A8: Yes, there have been reports of weed species developing resistance to this compound, particularly in cases where it has been used extensively [, ]. A study in South Korea found cross-resistance to ALS inhibitors with different chemistries, including this compound, in Echinochloa oryzicola and Echinochloa crus-galli populations []. This resistance mechanism was associated with enhanced herbicide metabolism, potentially involving cytochrome P450 enzymes []. Another study indicated potential resistance of Blyxa aubertii and Chara braunii to this compound, highlighting the need for alternative control strategies or herbicide rotations to manage these weed species [].
Q8: What is the environmental fate of this compound?
A9: this compound degrades relatively rapidly in the environment, with a half-life of 2.4 days in rice plants, 5.5 days in soil, and 1.9 days in paddy water []. Degradation is primarily through microbial activity and photolysis.
Q9: Does this compound pose a risk to groundwater?
A10: Studies using lysimeter systems simulating flooded rice paddies have indicated that this compound is unlikely to contaminate groundwater significantly under practical use conditions [].
Q10: How is this compound residue analyzed in various matrices?
A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing this compound residues in various matrices, including paddy water, soil, rice plants, and grains [, ]. The method typically involves extraction with acetone, cleanup using liquid partitioning and an aluminum oxide column, followed by HPLC analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization can also be used for confirmation and quantification of this compound residues in various food matrices [].
Q11: Are there alternative herbicides or weed management strategies to this compound?
A11: Yes, various alternative herbicides and weed management strategies can be employed, depending on the specific weed spectrum, rice establishment method, and regional considerations. Some of these alternatives include:
- Other Herbicides: Bispyribac-sodium [, , , , ], penoxsulam [, , , , ], pyrazosulfuron-ethyl [, , ], bensulfuron-methyl [, , ], pretilachlor [, , , , , , , ], butachlor [, , ], ethoxysulfuron [, ], fenoxaprop-p-ethyl [, , ], cyhalofop-butyl [] and others.
- Cultural Practices: Hand weeding [, , , ], crop rotation, and water management strategies can complement or serve as alternatives to herbicide use.
- Integrated Weed Management (IWM): Combining different weed control methods, such as using cover crops [, , ] in conjunction with herbicides, can provide more sustainable and effective weed control.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



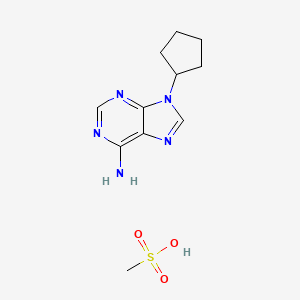
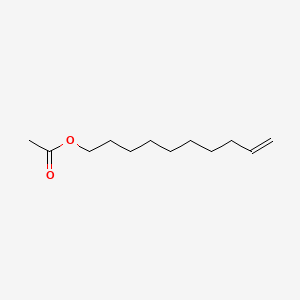
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
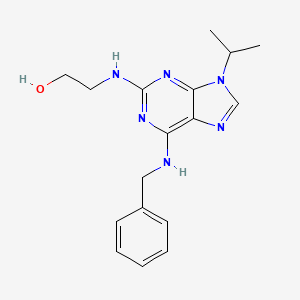
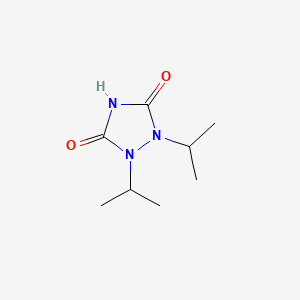

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)

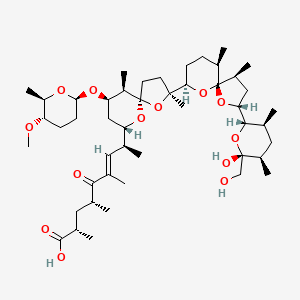
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
